(3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine
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Overview
Description
(3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine is an organic compound with the molecular formula C10H17NOS and a molecular weight of 199.31 g/mol . It is characterized by the presence of a methoxypropyl group and a methylthiophenylmethyl group attached to an amine. This compound is used primarily for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine typically involves the reaction of 3-methoxypropylamine with 5-methylthiophen-2-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
(3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-Methoxypropyl)[(pyridin-2-yl)methyl]amine: Similar structure but with a pyridine ring instead of a thiophene ring.
3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile: Contains a similar thiophene ring but with different functional groups.
Uniqueness
(3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17NOS |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
3-methoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H17NOS/c1-9-4-5-10(13-9)8-11-6-3-7-12-2/h4-5,11H,3,6-8H2,1-2H3 |
InChI Key |
VLSWYCAYTKXRJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNCCCOC |
Origin of Product |
United States |
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